molecular formula C23H18N2OS B2477899 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956744-37-9

5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2477899
CAS No.: 956744-37-9
M. Wt: 370.47
InChI Key: BXKXJYKMKYPEQV-UHFFFAOYSA-N
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Description

5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazole derivative with a thiol, such as 4-methylbenzenethiol, under suitable conditions to form the sulfanyl-substituted pyrazole.

    Formylation: The final step involves the formylation of the pyrazole ring, typically using Vilsmeier-Haack reaction conditions, which include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 5-[(4-methylphenyl)sulfinyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 5-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

    Reduction: 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfinyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
  • 5-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXJYKMKYPEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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